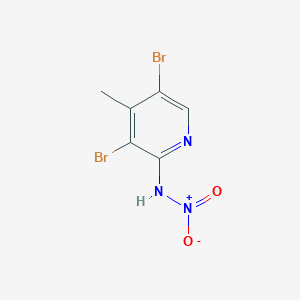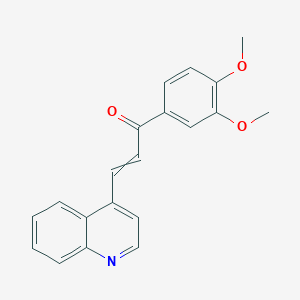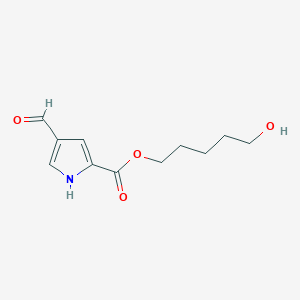![molecular formula C53H52Br2 B12620724 2,7-Bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexyl-9H-fluorene CAS No. 920268-39-9](/img/structure/B12620724.png)
2,7-Bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexyl-9H-fluorene is a complex organic compound with a molecular formula of C53H52Br2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexyl-9H-fluorene typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-bromobenzaldehyde: This is achieved through the bromination of benzaldehyde using bromine in the presence of a catalyst.
Synthesis of 4-bromostyrene: 4-bromobenzaldehyde is then converted to 4-bromostyrene via a Wittig reaction.
Formation of the fluorene core: The fluorene core is synthesized through a Friedel-Crafts alkylation reaction involving 9,9-dihexylfluorene and 4-bromostyrene.
Final coupling: The final step involves the coupling of the fluorene core with 4-bromostyrene using a palladium-catalyzed Suzuki coupling reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,7-Bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexyl-9H-fluorene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
2,7-Bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexyl-9H-fluorene has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.
Materials Science: Employed in the synthesis of novel polymers and copolymers for advanced material applications.
Biological Research: Investigated for its potential use in bioimaging and as a photosensitizer in photodynamic therapy.
Mechanism of Action
The mechanism of action of 2,7-Bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexyl-9H-fluorene involves its interaction with molecular targets through π-π stacking and van der Waals interactions. These interactions facilitate the compound’s incorporation into polymer matrices and its function as an electron transporter in electronic devices .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-bromophenyl)ethane: Similar in structure but lacks the fluorene core, making it less effective in electronic applications.
2,2’-[(4-Bromophenyl)methylene]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one): Shares the bromophenyl groups but differs in the core structure, leading to different chemical properties.
Uniqueness
2,7-Bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexyl-9H-fluorene is unique due to its combination of the fluorene core with bromophenyl groups, providing a balance of rigidity and flexibility that enhances its performance in electronic applications .
Properties
CAS No. |
920268-39-9 |
|---|---|
Molecular Formula |
C53H52Br2 |
Molecular Weight |
848.8 g/mol |
IUPAC Name |
2,7-bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexylfluorene |
InChI |
InChI=1S/C53H52Br2/c1-3-5-7-15-33-53(34-16-8-6-4-2)51-37-43(49(41-17-11-9-12-18-41)35-39-21-27-45(54)28-22-39)25-31-47(51)48-32-26-44(38-52(48)53)50(42-19-13-10-14-20-42)36-40-23-29-46(55)30-24-40/h9-14,17-32,35-38H,3-8,15-16,33-34H2,1-2H3 |
InChI Key |
PPYURTBIIPGVPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=C(C=CC(=C2)C(=CC3=CC=C(C=C3)Br)C4=CC=CC=C4)C5=C1C=C(C=C5)C(=CC6=CC=C(C=C6)Br)C7=CC=CC=C7)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propenoic acid, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-, ethyl ester](/img/structure/B12620644.png)
![2-Aminopyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione](/img/structure/B12620658.png)
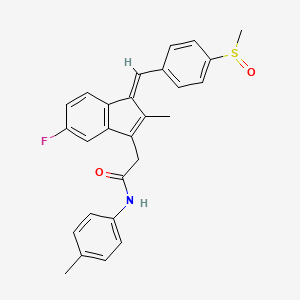
![8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B12620670.png)
![6-Methyl-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione](/img/structure/B12620676.png)
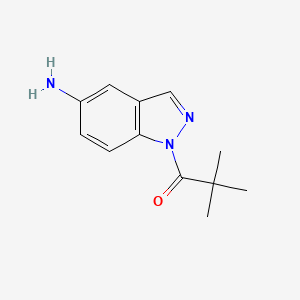
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B12620699.png)
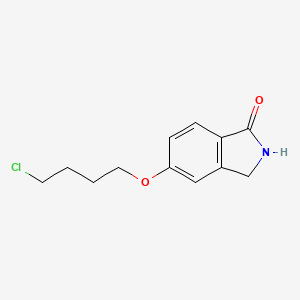
![4-{2-[2-(4-tert-Butyl-phenyl)-ethyl]-[1,3]dioxolan-4-ylmethyl}-4-methyl-morpholin-4-ium](/img/structure/B12620713.png)
![3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B12620714.png)
